molecular formula C20H24F3N5O2 B2807333 4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide CAS No. 946249-72-5

4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide

Cat. No.: B2807333
CAS No.: 946249-72-5
M. Wt: 423.44
InChI Key: MFRHMBCMZJIECV-UHFFFAOYSA-N
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Description

4-(6-isopropoxy-2-methylpyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H24F3N5O2 and its molecular weight is 423.44. The purity is usually 95%.
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Scientific Research Applications

  • Anti-Cancer Potential

    Substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and similar compounds have shown significant anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293) in cytotoxic activities. This suggests potential applications in cancer treatment or research (Parveen et al., 2017).

  • Inhibitors in Disease Models

    Piperazine-carboxamide inhibitors have been identified from high throughput screening for their potential use in various disease models. For example, specific compounds like 1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]-N-{[[4-bromo-2-(trifluoromethoxy)]-phenyl]methyl}-4-piperidinecarboxamide have shown effects on serum biomarkers, indicating their potential as tool compounds in disease research (Thalji et al., 2013).

  • Alternative Synthesis Methods

    New synthesis routes for related compounds like N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide have been explored. Such alternative synthesis methods can be crucial for improving the efficiency and yield of these compounds for research and therapeutic applications (Shahinshavali et al., 2021).

  • Reverse Transcriptase Inhibitors in HIV Research

    Piperidine-4-yl-aminopyrimidine derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. This suggests the potential application of related compounds in the treatment or study of HIV (Tang et al., 2010).

  • Metabolism in Chronic Myelogenous Leukemia Treatment

    Studies on the metabolism of flumatinib, a tyrosine kinase inhibitor with a structure similar to the compound , in chronic myelogenous leukemia (CML) patients, provide insights into the metabolic pathways of these types of compounds in humans. This is crucial for understanding their efficacy and safety profile in therapeutic applications (Gong et al., 2010).

  • Synthesis and Pharmacological Properties

    The synthesis of 4-piperazino-5-methylthiopyrimidines and their evaluation for various pharmacological properties, including antiemetic, tranquilizing, and analgesic effects, highlight the diverse potential applications of similar compounds in pharmaceutical research (Mattioda et al., 1975).

  • PET Imaging of Colony-Stimulating Factor 1 Receptor

    Development of a radioligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R) with neuroinflammation imaging potential, using compounds structurally related to the one , demonstrates the potential for such compounds in diagnostic imaging and research in neurodegenerative diseases (Lee et al., 2022).

Properties

IUPAC Name

4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3N5O2/c1-13(2)30-18-12-17(24-14(3)25-18)27-7-9-28(10-8-27)19(29)26-16-6-4-5-15(11-16)20(21,22)23/h4-6,11-13H,7-10H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRHMBCMZJIECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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